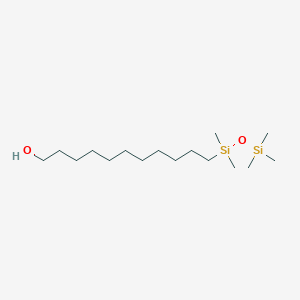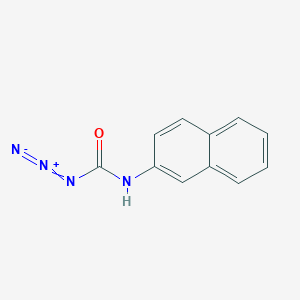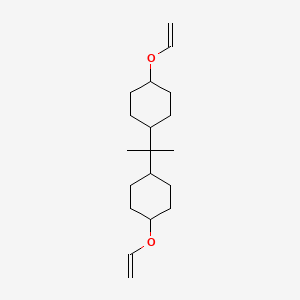![molecular formula C18H20O3Se B14260912 Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)- CAS No. 364337-19-9](/img/structure/B14260912.png)
Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)- is an organic compound with the molecular formula C18H20O3Se. This compound is characterized by the presence of a butanal backbone substituted with a methoxyphenyl group and a phenylseleno group. The (2R) configuration indicates the specific stereochemistry of the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)- typically involves the following steps:
Starting Materials: The synthesis begins with butanal, 4-methoxyphenol, and phenylselenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride (NaH) to deprotonate the phenol and selenol groups, facilitating their nucleophilic attack on the butanal.
Catalysts and Solvents: Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction may be catalyzed by transition metals such as palladium or copper.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, including batch processing and continuous flow techniques, can be applied.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the seleno group, forming selenoxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxyphenyl and phenylseleno groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.
Substitution Reagents: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) for substitution reactions.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the methoxyphenyl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules with specific stereochemistry.
Biology
In biological research, it may be used to study the effects of selenium-containing compounds on biological systems, given selenium’s role in various biochemical processes.
Medicine
Industry
In industry, the compound could be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)- involves its interaction with molecular targets such as enzymes and receptors. The phenylseleno group can undergo redox reactions, influencing cellular oxidative stress levels. The methoxyphenyl group can participate in aromatic interactions, affecting the compound’s binding affinity to various targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methoxyphenyl)-2-butanone: Similar in structure but lacks the phenylseleno group.
Anisylacetone: Another name for 4-(4-Methoxyphenyl)-2-butanone.
Raspberry ketone methyl ether: A compound with a similar methoxyphenyl group but different overall structure.
Uniqueness
The presence of the phenylseleno group in Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)- makes it unique, as selenium-containing compounds have distinct redox properties and biological activities compared to their sulfur or oxygen analogs.
Propiedades
Número CAS |
364337-19-9 |
|---|---|
Fórmula molecular |
C18H20O3Se |
Peso molecular |
363.3 g/mol |
Nombre IUPAC |
(2R)-2-[(4-methoxyphenyl)methoxy]-4-phenylselanylbutanal |
InChI |
InChI=1S/C18H20O3Se/c1-20-16-9-7-15(8-10-16)14-21-17(13-19)11-12-22-18-5-3-2-4-6-18/h2-10,13,17H,11-12,14H2,1H3/t17-/m1/s1 |
Clave InChI |
FXMOJXHQWKILND-QGZVFWFLSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)CO[C@H](CC[Se]C2=CC=CC=C2)C=O |
SMILES canónico |
COC1=CC=C(C=C1)COC(CC[Se]C2=CC=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


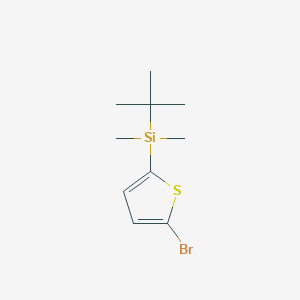
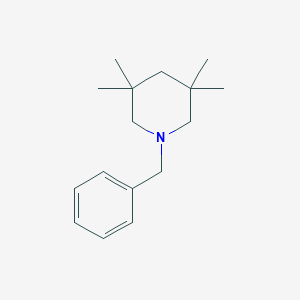
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14260852.png)
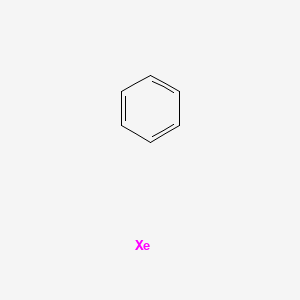
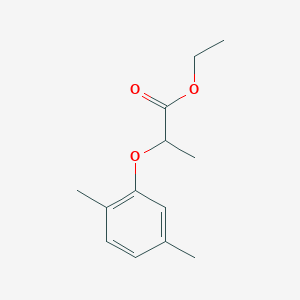


![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)
![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
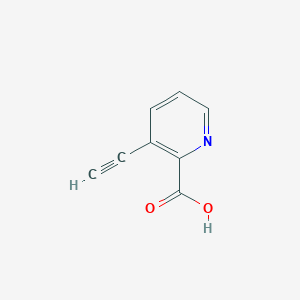
![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)
